N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide
Overview
Description
N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an amino group attached to a 2-methylphenyl ring, which is further connected to a propanamide group with a phenoxy substituent bearing a tert-butyl group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-amino-2-methylphenol and 2-[4-(tert-butyl)phenoxy]propanoic acid.
Reaction Conditions: The reaction involves coupling these two components using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The product is purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.
Scale-Up: The reaction conditions are optimized for large-scale production, including the use of reactors that can handle larger volumes and ensure uniform mixing.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The propanamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Using reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl.
Substitution: Using nucleophiles such as ammonia (NH3) or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of N-(4-nitro-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide.
Reduction: Formation of this compound.
Substitution: Formation of various substituted propanamide derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Medicine: Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The exact mechanism depends on the specific application but generally involves binding to the active site of the target molecule, leading to modulation of its activity.
Molecular Targets and Pathways Involved:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate signaling pathways.
Comparison with Similar Compounds
N-(4-Amino-2-methylphenyl)-4-chlorophthalimide
N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine
4-amino-N-(4-amino-2-methylphenyl)benzamide
Uniqueness:
Structural Differences: The presence of the tert-butyl group in the phenoxy substituent distinguishes this compound from others.
Functional Groups:
This compound's versatility and unique properties make it a valuable asset in scientific research and industrial applications. Its ability to undergo various chemical reactions and interact with molecular targets opens up numerous possibilities for innovation and development in multiple fields.
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(4-tert-butylphenoxy)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-13-12-16(21)8-11-18(13)22-19(23)14(2)24-17-9-6-15(7-10-17)20(3,4)5/h6-12,14H,21H2,1-5H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGLNABKFAYUKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)C(C)OC2=CC=C(C=C2)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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